
4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine typically involves the reaction of 4-nitrophenylhydrazine with 1,3-diketones under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The phenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-6-phenylpyridazin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones or other oxidized products.
Aplicaciones Científicas De Investigación
4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound may also act as an inhibitor of certain enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylhydrazine: A precursor in the synthesis of 4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine.
4-Nitrophenyl chloroformate: Used in similar substitution reactions.
4-Nitrophenol: Shares the nitrophenyl group and undergoes similar reduction reactions.
Uniqueness
This compound is unique due to the presence of both nitrophenyl and phenyl groups attached to a pyridazine ring, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C16H12N4O2 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
4-(4-nitrophenyl)-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C16H12N4O2/c17-16-14(11-6-8-13(9-7-11)20(21)22)10-15(18-19-16)12-4-2-1-3-5-12/h1-10H,(H2,17,19) |
Clave InChI |
RCDOYVGRQOKBLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




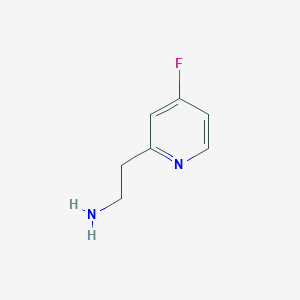
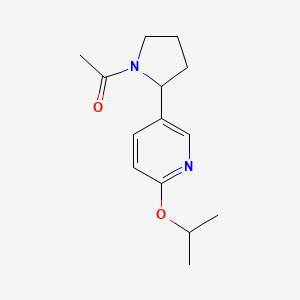
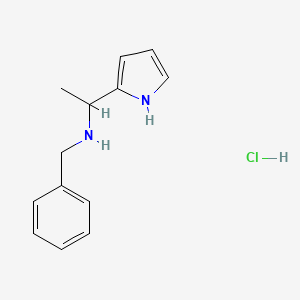



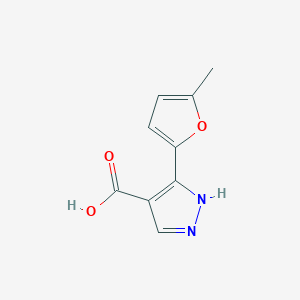

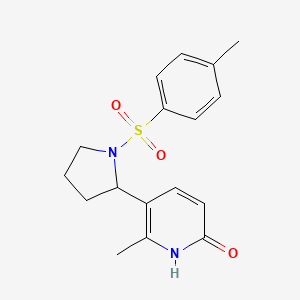
![1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone](/img/structure/B11814263.png)

![2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11814270.png)
